(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid
Description
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine at the 3S position and a 4-oxo-4-(allyloxy) moiety .
Properties
Molecular Formula |
C12H19NO6 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)/t8-/m0/s1 |
InChI Key |
IAEZDRCCBIEBCS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Allylation: The prop-2-en-1-yloxy group is introduced via an allylation reaction, typically using allyl bromide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reagents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
Epoxides: Formed from oxidation of the allyl group.
Alcohols: Formed from reduction of the oxo group.
Free Amines: Formed from deprotection of the Boc group.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Investigated for its potential as a prodrug, where the Boc group is removed in vivo to release the active compound.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes that can cleave the Boc group, releasing the active amino compound.
Pathways Involved: The released amino compound can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Structural Variations and Key Features
The target compound’s uniqueness lies in its 4-oxo-allyloxy substituent, which distinguishes it from analogs with alternative groups at the 4-position. Below is a comparative analysis:
Physicochemical Properties
- Solubility and Stability: The allyloxy group in the target compound may reduce stability compared to tert-butoxy analogs due to higher reactivity (e.g., susceptibility to oxidation or hydrolysis) . The 3-cyanophenyl analog () exhibits lower solubility in aqueous media due to its aromatic nitrile group, whereas the 4-methylpentanoic acid derivative () shows increased lipophilicity, favoring membrane permeability .
Synthetic Utility :
- The allyloxy group in the target compound serves as a versatile handle for click chemistry or Michael additions , enabling conjugation with thiols or amines .
- In contrast, the tert-butoxy analog () is more suited for stable intermediates in solid-phase peptide synthesis (SPPS) due to its inertness .
Biological Activity
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid, also known by its CAS number 88224-27-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₁₉NO₆
- Molecular Weight : 273.29 g/mol
- IUPAC Name : (3S)-3-{[(2-methylpropan-2-yl)oxycarbonyl]amino}-4-oxo-4-prop-2-enoxybutanoate
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It is posited that the compound may inhibit certain enzyme activities or modulate signaling pathways related to cellular proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against Gram-negative bacteria, particularly focusing on its impact on the Type III Secretion System (T3SS), which is crucial for bacterial virulence. High concentrations of the compound were shown to inhibit the secretion of virulence factors, suggesting a potential role in combating bacterial infections .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results demonstrated that at specific concentrations, it can induce cell death in cancer cell lines while sparing normal cells, indicating selective cytotoxicity. This selectivity is essential for therapeutic applications, as it minimizes damage to healthy tissues .
Case Studies
- Type III Secretion Inhibition : A dissertation highlighted the compound's role in inhibiting CPG2 secretion in pathogenic bacteria. At concentrations around 50 μM, it achieved approximately 50% inhibition of secretion without complete inhibition, suggesting a dose-dependent effect .
- Cytotoxicity Assessment : Another study involved treating cancer cell lines with varying concentrations of the compound. The findings indicated that at concentrations above 25 μM, significant cytotoxic effects were observed, leading to apoptosis in treated cells while maintaining viability in non-cancerous cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
